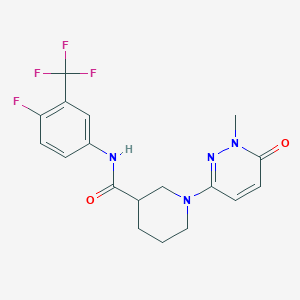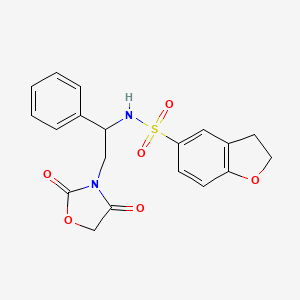
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the oxazolidinone ring, the phenyl group, and the sulfonamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazolidinones, phenyl groups, and sulfonamides each have characteristic reactions. For example, oxazolidinones can undergo reactions with amines to form substituted oxazolidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, oxazolidinones are solid at room temperature and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors and Antiglaucoma Agents
Sulfonamides, including compounds similar to the one mentioned, have been recognized for their role as carbonic anhydrase inhibitors (CAIs), which are pivotal in treating glaucoma. These inhibitors work by reducing intraocular pressure, offering a potential therapeutic application for the chemical compound . The research has highlighted the development of novel sulfonamides targeting specific isoforms of carbonic anhydrase, suggesting a continuous need for new drugs in this category that are more selective and efficacious as antiglaucoma agents (Carta, Scozzafava, & Supuran, 2012).
Antitumor Activity
Sulfonamides have shown significant antitumor activity, with research and patents focusing on compounds like pazopanib and apricoxib. These drugs, which incorporate the sulfonamide moiety, have been investigated for their effectiveness in treating various cancers. The studies suggest that sulfonamides could be key in developing new antitumor agents, providing a basis for exploring the therapeutic potential of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide in oncology (Gulcin & Taslimi, 2018).
Antimicrobial and Antiparasitic Properties
The presence of sulfonamides in the environment, due to their widespread use in healthcare and veterinary medicine, has been studied for its impact on human health. These compounds, including derivatives of the core structure being queried, have been utilized as antimicrobials and antiparasitics. Research highlights the need to understand the ecological and health implications of sulfonamides, suggesting an area of application in developing safer and more effective antimicrobial agents (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Broad Bioactive Spectrum
Sulfonamide derivatives have been explored for their wide range of medicinal applications, showing promise as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents, among others. This broad bioactive spectrum suggests that compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide may have diverse therapeutic applications, warranting further research in these areas (Shichao et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c22-18-12-27-19(23)21(18)11-16(13-4-2-1-3-5-13)20-28(24,25)15-6-7-17-14(10-15)8-9-26-17/h1-7,10,16,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVQTPIEPITRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2705152.png)
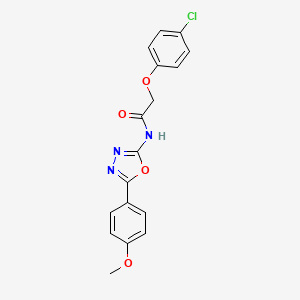

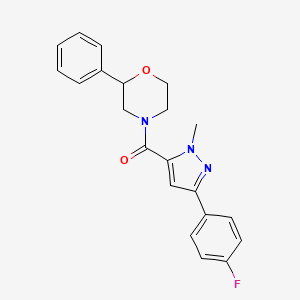
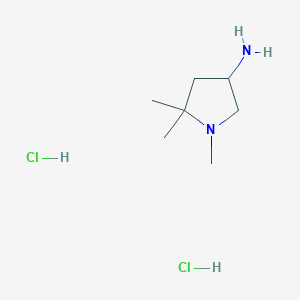
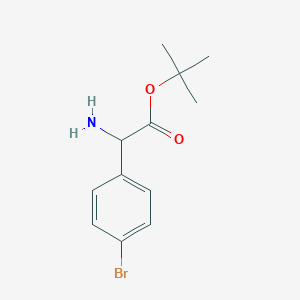
![4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride](/img/structure/B2705161.png)
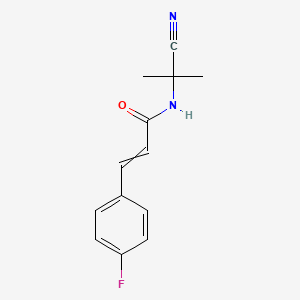
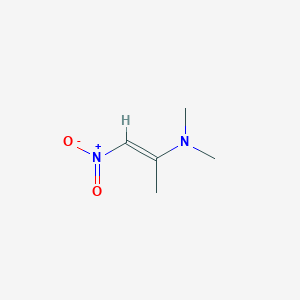
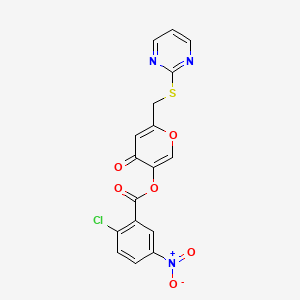
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate](/img/structure/B2705167.png)
![N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine](/img/structure/B2705169.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2705170.png)
